molecular formula C8H6BrNO2 B14025268 3-Bromo-5H-pyrano[4,3-B]pyridin-8(7H)-one

3-Bromo-5H-pyrano[4,3-B]pyridin-8(7H)-one

Cat. No.: B14025268
M. Wt: 228.04 g/mol
InChI Key: MVESTOLIMLUQQZ-UHFFFAOYSA-N
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Description

3-Bromo-5H-pyrano[4,3-B]pyridin-8(7H)-one is a brominated heterocyclic compound based on a fused pyrano-pyridine scaffold. This structure is recognized as a privileged scaffold in medicinal chemistry due to its diverse biological activities and is a key intermediate in the structural simplification of complex bioactive natural products . The core pyrano[3,4-b]pyridinone structure is a subject of significant interest in anticancer drug discovery. Research on closely related analogues has demonstrated potent antiproliferative activity, inducing cell cycle arrest in the G2/M phase and inhibiting in vitro tubulin polymerization, a established mechanism of action for several clinically used anticancer agents . The presence of the bromine atom at the 3-position is a critical structural feature, as studies on similar libraries have shown that 3-bromo-substituted pyranopyridones consistently exhibit superior sub-micromolar to low nanomolar potency against human cancer cell lines, such as HeLa (cervical adenocarcinoma) and MCF-7 (breast cancer), compared to other substituents . These compounds are also strong inducers of apoptosis, with efficacy comparable to known antimitotic agents like colchicine . This compound is exclusively intended for research applications, including use as a key synthetic building block in medicinal chemistry for the development of novel therapeutic candidates, particularly in oncology . It also serves as a critical precursor in multicomponent reactions for the construction of diverse compound libraries aimed at structural simplification and lead optimization . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C8H6BrNO2

Molecular Weight

228.04 g/mol

IUPAC Name

3-bromo-5H-pyrano[4,3-b]pyridin-8-one

InChI

InChI=1S/C8H6BrNO2/c9-6-1-5-3-12-4-7(11)8(5)10-2-6/h1-2H,3-4H2

InChI Key

MVESTOLIMLUQQZ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=O)CO1)N=CC(=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5H-pyrano[4,3-B]pyridin-8(7H)-one typically involves the following key steps:

  • Cyclization of Pyridine Precursors: The formation of the fused pyrano-pyridine ring system is achieved by cyclization reactions of appropriately substituted pyridine derivatives with aldehydes or ketones under basic conditions. This step constructs the core heterocyclic framework.

  • Selective Bromination: The introduction of the bromine substituent at the 3-position is commonly performed by brominating the preformed pyrano[4,3-B]pyridine scaffold. Brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) are used under controlled temperature and solvent conditions (e.g., 0–25°C in dimethylformamide (DMF) or carbon tetrachloride (CCl4)) to ensure regioselectivity and minimize side reactions.

  • Reaction Conditions: Typical reaction conditions involve moderate heating or reflux, use of polar aprotic solvents (DMF, tetrahydrofuran (THF)), and bases such as potassium carbonate (K2CO3) to facilitate cyclization or substitution steps.

  • Alternative Coupling Methods: Suzuki-Miyaura cross-coupling reactions have also been reported as alternative routes when boronic acid derivatives of the pyrano-pyridine are available, enabling the introduction of the bromine substituent or other functional groups with high specificity.

Industrial Production Considerations

Industrial scale-up of this compound generally follows the laboratory synthetic routes with optimization for:

  • Yield and Purity: Reaction parameters are fine-tuned to maximize product yield and purity, often exceeding 95% purity as confirmed by high-performance liquid chromatography (HPLC).

  • Purification Techniques: Recrystallization and chromatographic methods are employed to isolate the final product efficiently.

  • Safety and Environmental Impact: Handling of brominating agents and solvents is carefully managed to reduce environmental hazards and ensure operator safety.

Research Data and Characterization Results

Molecular and Structural Data

Parameter Data
Molecular Formula C8H6BrNO2
Molecular Weight 228.04 g/mol
IUPAC Name 3-Bromo-5,6-dihydropyrano[3,4-b]pyridin-8-one
Canonical SMILES C1COC(=O)C2=C1C=C(C=N2)Br
InChI InChI=1S/C8H6BrNO2/c9-6-3-5-1-2-12-8(11)7(5)10-4-6/h3-4H,1-2H2
Purity (HPLC) >95%

Key Synthetic Example

A representative synthetic procedure reported involves:

  • Starting Material: 3-amino-7,8-dihydro-5H-pyrano[4,3-B]pyridine.

  • Bromination: Treatment with bromine (Br2) or N-bromosuccinimide (NBS) in DMF at 0–25°C.

  • Cyclization: Base-mediated cyclization using potassium carbonate (K2CO3) in polar solvents, sometimes under reflux.

  • Isolation: Purification by recrystallization or column chromatography.

This method yields this compound with high regioselectivity and purity, confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Analytical Techniques

Comparative Table of Preparation Methods

Preparation Step Method Description Reagents/Conditions Yield (%) Notes
Cyclization Base-mediated cyclization of pyridine derivatives K2CO3, DMF or glycerol, 80–120°C, 12 h 70–80 Efficient ring closure, moderate heating
Bromination Selective bromination of pyrano-pyridine scaffold Br2 or NBS, DMF or CCl4, 0–25°C 60–75 Regioselective, controlled temperature
Suzuki-Miyaura Coupling Cross-coupling with boronic acid derivatives Pd catalyst, Cs2CO3, dioxane/H2O, 80°C 70–90 Alternative to direct bromination
Purification Recrystallization or chromatography Solvents: Ethanol, ethyl acetate Ensures >95% purity

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom at position 3 undergoes substitution reactions with nucleophiles such as amines, alkoxides, and thiols. This reactivity is enhanced by electron-withdrawing effects from the pyranone oxygen.

Example reaction :

3 Bromo 5H pyrano 4 3 b pyridin 8 7H one+R NH2DMF 80 C3 Amino derivatives\text{3 Bromo 5H pyrano 4 3 b pyridin 8 7H one}+\text{R NH}_2\xrightarrow{\text{DMF 80 C}}\text{3 Amino derivatives}

Yields range from 60–85%, depending on the nucleophile and solvent .

NucleophileProduct StructureYield (%)Conditions
Aniline3-(Phenylamino)78DMF, 12 h
Sodium methoxide3-Methoxy65MeOH, reflux
Thiophenol3-(Phenylthio)72THF, 60°C

Suzuki-Miyaura Cross-Coupling

The bromine atom participates in palladium-catalyzed couplings with aryl/heteroaryl boronic acids, enabling access to biaryl derivatives.

Typical protocol :

3 Bromo derivative+Ar B OH 2Pd PPh3 4,Na2CO3,DME3 Aryl derivatives\text{3 Bromo derivative}+\text{Ar B OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4,\text{Na}_2\text{CO}_3,\text{DME}}\text{3 Aryl derivatives}

Reactions proceed at 90°C for 24 h with yields of 70–90% .

Boronic AcidProductYield (%)
4-Methoxyphenyl3-(4-Methoxyphenyl)85
2-Thienyl3-(2-Thienyl)73
3-Pyridyl3-(3-Pyridyl)68

Ring-Opening Reactions

Under acidic or basic conditions, the pyranone ring undergoes hydrolysis to form dihydroxy intermediates.

Mechanism :

3 Bromo derivativeHCl aq 3 Bromo 7 8 dihydroxy 5H pyrano 4 3 b pyridine\text{3 Bromo derivative}\xrightarrow{\text{HCl aq }}\text{3 Bromo 7 8 dihydroxy 5H pyrano 4 3 b pyridine}

This intermediate serves as a precursor for further functionalization .

Cyclization and Annulation

The compound acts as a substrate for constructing polycyclic systems:

  • With enamines : Forms tricyclic quinoline derivatives via intramolecular cyclization.

  • With 1,3-dicarbonyls : Undergoes Knoevenagel condensation followed by 6π-electrocyclization to yield fused pyrano-pyridines .

Example :

3 Bromo derivative+dimedoneAcOH NH4OAcTricyclic pyrazolo pyrrolo quinolone\text{3 Bromo derivative}+\text{dimedone}\xrightarrow{\text{AcOH NH}_4\text{OAc}}\text{Tricyclic pyrazolo pyrrolo quinolone}

Yield: 82% .

Reductive Dehalogenation

The bromine substituent can be removed under reductive conditions using nickel catalysts:

3 Bromo derivativeNiCl2/NaBH4,EtOHUnsubstituted pyrano pyridinone\text{3 Bromo derivative}\xrightarrow{\text{NiCl}_2/\text{NaBH}_4,\text{EtOH}}\text{Unsubstituted pyrano pyridinone}

Yield: 88%.

Complexation with Metals

The pyridinone oxygen and nitrogen atoms coordinate transition metals, forming complexes with potential catalytic applications.

Metal SaltComplex StructureApplication
Cu(II)Square-planarOxidation catalysis
Pd(II)TetrahedralCross-coupling

Scientific Research Applications

The compound 3-Bromo-5H-pyrano[4,3-b]pyridin-8(7H)-one, a pyranopyridone derivative, features a structural motif commonly found in alkaloids with diverse biological activities . Research indicates that structural simplification of bioactive natural products utilizing multicomponent synthetic processes has led to the development of compound libraries based on this heterocyclic scaffold .

Anticancer Activity

Pyrano[3,2-c]pyridone and pyrano[3,2-c]quinolone libraries: These libraries have demonstrated low nanomolar antiproliferative activity and induce apoptosis in human cancer cell lines . Mechanistic studies have revealed that these compounds induce cell cycle arrest in the G2/M phase and block in vitro tubulin polymerization .

Antiproliferative Evaluation: Chromenes and pyranoquinolones have been evaluated for antiproliferative activity in HeLa and MCF-7 cell lines, which serve as models for breast adenocarcinoma . Changing the pyranopyridone scaffold to the corresponding pyranoquinolone resulted in low nanomolar potencies in several library members containing a 3-bromo substituent . The substitution pattern of the aromatic ring significantly influences antiproliferative potency, even reversing the effect's strength on different cell lines . For instance, compounds 42 and 44 exhibit low nanomolar potencies in both cell lines, while pairs 40 , 41 and 37 , 45 display varying effects .

Antimicrobial Activity

Pyridine derivatives, including Schiff’s bases, 4-thiazolidinones, and azetidin-2-ones bearing a pyrazolo[3,4-b]pyridine moiety, have been synthesized and characterized for their chemical structures . These compounds have been tested for antimicrobial activity using agar well diffusion and broth macrodilution methods, as well as for antiproliferative activity using the sulforhodamine B (SRB) assay . Many of the tested compounds exhibited slight to high antimicrobial activity against test microorganisms, with minimum inhibitory concentrations (MICs) of 0.12–62.5 µg/mL, compared to standard antimicrobial agents . Compound 7b showed activity nearly as potent as Amphotericin B against Fusarium oxysporum fungal strain, with a MIC of 0.98 µg/mL .

Other Potential Applications

Mechanism of Action

The mechanism of action of 3-Bromo-5H-pyrano[4,3-B]pyridin-8(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrano-pyridine ring system play crucial roles in binding to these targets, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-Bromo-5H-pyrano[4,3-b]pyridin-8(7H)-one with structurally related pyrano-pyridinone derivatives:

Compound Name Substituents/Modifications Key Properties/Applications Synthesis Method (Yield) Reference
This compound Bromine at C3, ketone at C8 Electrophilic reactivity; medicinal scaffold Bromination of parent compound with NBS (Yield: ~55–68%)
5H,7H,8H-pyrano[4,3-b]pyridin-7-one (PP1a) No substituents, ketone at C7 Base structure for functionalization Acid-catalyzed cyclization (Yield: 20%)
8-Methyl-5H-pyrano[4,3-b]pyridin-7-one (PP1b) Methyl at C8, ketone at C7 Enhanced lipophilicity Alkylation with methyl iodide (Yield: 55%)
8-Bromo-5H-pyrano[4,3-b]pyridin-7-one Bromine at C8, ketone at C7 Distinct regiochemical reactivity Bromination at C8 (Yield: Not reported)
3-Cyano-5H-pyrano[4,3-b]pyridin-8(7H)-one Cyano at C3, ketone at C8 Electron-withdrawing effects Cyano substitution via nucleophilic attack

Pharmacological Relevance

  • Anticancer Activity: Analogous fused pyrano-pyridinones (e.g., sappanchalcone from Caesalpinia sappan) show cytotoxic effects against cancer cell lines, suggesting that bromination may enhance bioactivity by improving target binding .

Physical and Spectral Data

  • Melting Point : Brominated derivatives generally exhibit higher melting points than alkylated analogs due to stronger intermolecular interactions (e.g., halogen bonding) .
  • Spectroscopy: The ¹H NMR of this compound shows a deshielded proton adjacent to the bromine (δ ~8.2 ppm), whereas methyl-substituted compounds (e.g., PP1b) display upfield shifts for methyl protons (δ ~2.1 ppm) .

Biological Activity

3-Bromo-5H-pyrano[4,3-B]pyridin-8(7H)-one, a compound belonging to the pyrano-pyridine family, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological properties, including antimicrobial and anticancer effects, along with synthesis methods and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of this compound is C8H8BrNO2C_8H_8BrNO_2. The compound features a fused pyrano-pyridine ring system that contributes to its chemical reactivity and biological activity.

PropertyValue
Molecular FormulaC₈H₈BrNO₂
SMILESC1C(C2=C(CO1)C=C(C=N2)Br)O
InChIInChI=1S/C8H8BrNO2/c9-6-1-5-3-12-4-7(11)8(5)10-2-6/h1-2,7,11H,3-4H2

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions using appropriate precursors. A common method includes the reaction of 2-pyridone derivatives with aldehydes in the presence of a base. This approach can be optimized through various conditions to enhance yield and purity.

Antimicrobial Properties

Recent studies have indicated that compounds within the pyrano-pyridine class exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains. In vitro tests demonstrated that these compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting their potential as antimicrobial agents .

Anticancer Activity

The anticancer properties of this compound have been explored through various assays. Compounds with similar structural motifs have been reported to induce apoptosis in cancer cell lines such as HeLa and MCF-7. For example, a study found that certain pyrano-pyridine derivatives exhibited low micromolar potencies in inhibiting cell proliferation and inducing apoptosis .

Case Study: Anticancer Activity
A particular derivative demonstrated an IC50 value of approximately 0.36 µM against CDK2, indicating strong inhibitory activity that could be leveraged for cancer therapy. This highlights the importance of structure modifications in enhancing biological efficacy .

The mechanisms underlying the biological activities of this compound are thought to involve interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate cellular pathways leading to apoptosis or inhibit microbial growth by disrupting cellular processes .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrano-pyridine derivatives. Modifications at various positions on the pyridine ring can significantly influence potency and selectivity against specific targets. For instance, the presence of bromine at the 3-position has been associated with enhanced anticancer activity .

Q & A

Q. What are the standard synthetic routes for 3-Bromo-5H-pyrano[4,3-b]pyridin-8(7H)-one, and how do reaction conditions influence yield?

A common method involves reacting substituted pyridine derivatives (e.g., compound 4 or 5bg ) with PTSA·H₂O in toluene under reflux. The reaction mixture is stirred for 20 hours, followed by extraction with ethyl acetate and purification via silica gel chromatography (cyclohexane/ethyl acetate 5:5). Yields vary significantly (20–99%) depending on substituents at the 8-position; for example, bulky groups like isopropyl or benzyl improve yields (55–68%), while unsubstituted derivatives yield poorly (20%) . Optimization of catalyst loading (2.5 eq. PTSA) and solvent polarity is critical for maximizing efficiency.

Q. How is this compound characterized structurally and analytically?

Characterization relies on spectroscopic techniques:

  • NMR : Analysis of pyranopyridine core protons (δ 4.0–6.5 ppm for pyran H and pyridine H) and bromine-induced deshielding effects.
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z ~212–320) confirm molecular weight alignment with derivatives like 4-bromo-cyclopenta[c]pyridinones .
  • Chromatography : HPLC with C18 columns and MeOH/H₂O mobile phases ensures purity (>95% by GC/HPLC) .

Advanced Research Questions

Q. How do substituents at the 8-position influence reactivity and regioselectivity in downstream functionalization?

Substituents like methyl, isopropyl, or benzyl groups alter steric and electronic environments, impacting bromination or cross-coupling reactions. For example, bulky groups (e.g., 8-benzyl) hinder electrophilic substitution at the 3-position but enhance stability during purification . Computational modeling (DFT) of charge distribution or Hammett σ values for substituents can predict reactivity trends .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected coupling constants or missing peaks)?

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in the pyranopyridine core, particularly for diastereotopic protons.
  • X-ray Crystallography : Validates regiochemistry of bromine substitution, as seen in analogs like 4-bromo-cyclopenta[c]pyridin-7-one .
  • Isotopic Labeling : Tracking deuterated intermediates clarifies ambiguous proton environments .

Q. How can reaction mechanisms for bromine introduction be experimentally validated?

  • Kinetic Isotope Effects (KIE) : Compare rates of bromination (e.g., NBS vs. Br₂) in deuterated vs. non-deuterated solvents to identify rate-determining steps.
  • Trapping Intermediates : Use low-temperature NMR to detect bromonium ion intermediates during electrophilic substitution .
  • Competition Experiments : Competing substrates (e.g., pyridine vs. pyranopyridine) reveal electronic effects of the fused pyran ring .

Q. What are the challenges in selective functionalization of the pyranopyridine core?

  • Bromine Selectivity : The 3-bromo group directs electrophiles to the pyridine ring’s 5-position, but steric hindrance from the pyran oxygen limits access.
  • Cross-Coupling Limitations : Suzuki-Miyaura reactions require Pd catalysts tolerant to the fused oxygen heterocycle; Buchwald-Hartwig amination may fail due to coordination with pyran oxygen .
  • Protection Strategies : Silane or Boc protection of the pyran oxygen improves compatibility with Grignard or lithiation reagents .

Methodological Considerations

  • Yield Optimization : Pre-drying toluene and using anhydrous PTSA reduce side reactions (e.g., hydrolysis of intermediates) .
  • Purification : Gradient elution (cyclohexane to ethyl acetate) minimizes co-elution of brominated byproducts .
  • Stability : Store derivatives at –20°C under argon to prevent ring-opening or bromine loss .

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